molecular formula C11H13BrN4O B8282225 2-bromo-N-tert-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

2-bromo-N-tert-butyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Cat. No. B8282225
M. Wt: 297.15 g/mol
InChI Key: KUSRFAMMTFGMEO-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

A mixture of 2-bromo-5H-pyrrolo[3,2-b]pyrazine-7-carboxylic acid (0.2 g, 0.83 mmol), 2-methylpropan-2-amine (66 mg, 0.91 mmol), EDCI (476 mg, 2.49 mmol) and HOBt (112 mg, 0.83 mmol) in dry dichloromethane (20 mL) was stirred at room temperature for 16 hours. Reaction mixture was concentrated to about half the volume and the formed precipitate was separated by filtration, the filter cake was washed with dichloromethane and dried to afford 2-bromo-N-tert-butyl-5H-pyrrolo[3,2-b]pyrazine-7-carboxamide (103 mg, 42%) as a yellow solid. LCMS: (M+H)+=297.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
476 mg
Type
reactant
Reaction Step One
Name
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]2[C:8]([C:11]([OH:13])=O)=[CH:9][NH:10][C:5]2=[N:4][CH:3]=1.[CH3:14][C:15]([NH2:18])([CH3:17])[CH3:16].CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1>ClCCl>[Br:1][C:2]1[N:7]=[C:6]2[C:8]([C:11]([NH:18][C:15]([CH3:17])([CH3:16])[CH3:14])=[O:13])=[CH:9][NH:10][C:5]2=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=CN=C2C(=N1)C(=CN2)C(=O)O
Name
Quantity
66 mg
Type
reactant
Smiles
CC(C)(C)N
Name
Quantity
476 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
112 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to about half the volume
CUSTOM
Type
CUSTOM
Details
the formed precipitate was separated by filtration
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CN=C2C(=N1)C(=CN2)C(=O)NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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